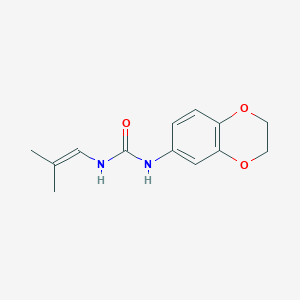

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methyl-1-propenyl)urea

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N'-(2-methyl-1-propenyl)urea is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin core. The benzodioxin moiety is a bicyclic structure with oxygen atoms at positions 1 and 4, contributing to its electron-rich aromatic system. This compound’s structure includes a urea linker (-NH-C(=O)-NH-) connecting the benzodioxin ring to a 2-methyl-1-propenyl group, which introduces steric and electronic variability.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylprop-1-enyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9(2)8-14-13(16)15-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7-8H,5-6H2,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCUJZHPUXPLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CNC(=O)NC1=CC2=C(C=C1)OCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methyl-1-propenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, enzyme inhibition properties, and potential therapeutic benefits.

Synthesis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methyl-1-propenyl)urea involves several steps:

- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine as the base structure.

- Reagents : Various reagents such as alkyl halides and sulfonyl chlorides are used to modify the amine group.

- Reaction Conditions : Reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) under controlled pH conditions to ensure optimal yields.

The detailed synthetic pathway is outlined in various studies that report the successful formation of related compounds with similar structures and biological activities .

Enzyme Inhibition

One of the primary areas of investigation for this compound is its enzyme inhibitory potential. Several studies have assessed its activity against key enzymes associated with metabolic disorders and neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methyl-1-propenyl)urea exhibit moderate inhibition against acetylcholinesterase. For instance, specific derivatives showed IC50 values around 26.25 µM to 58.13 µM .

- α-Glucosidase Inhibition : The compound also demonstrates inhibitory activity against α-glucosidase, which is significant for managing Type 2 diabetes mellitus (T2DM). IC50 values for certain derivatives ranged from 74.52 µM to 83.52 µM .

Case Studies

A selection of case studies highlights the therapeutic potential of this compound:

- Alzheimer's Disease : Research indicates that derivatives of this compound can inhibit acetylcholinesterase effectively, suggesting their potential use in treating Alzheimer's disease .

- Diabetes Management : The ability to inhibit α-glucosidase positions these compounds as candidates for developing anti-diabetic medications .

Comparative Data Table

| Compound Name | Enzyme Target | IC50 Value (µM) | Potential Application |

|---|---|---|---|

| Compound A | Acetylcholinesterase | 26.25 | Alzheimer's Disease |

| Compound B | Acetylcholinesterase | 58.13 | Alzheimer's Disease |

| Compound C | α-Glucosidase | 74.52 | Type 2 Diabetes Mellitus |

| Compound D | α-Glucosidase | 83.52 | Type 2 Diabetes Mellitus |

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methyl-1-propenyl)urea involves several chemical reactions that typically start with the precursor 2,3-dihydrobenzo[1,4]dioxin. This compound has been utilized to create a series of derivatives that exhibit various biological activities. For example, one study synthesized sulfonamide derivatives from 2,3-dihydrobenzo[1,4]dioxin and evaluated their inhibitory effects on enzymes related to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Medicinal Applications

Therapeutic Potential:

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methyl-1-propenyl)urea has shown promise in the development of drugs targeting metabolic disorders and neurodegenerative diseases.

Case Study:

A series of compounds derived from this structure were tested for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. The results indicated that these derivatives could serve as potential therapeutic agents for managing T2DM and AD due to their enzyme inhibitory properties .

Antimicrobial Activity

Research has indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methyl-1-propenyl)urea possess antimicrobial properties. A study highlighted the synthesis of various benzodioxin derivatives that were tested against a range of bacterial strains. The results demonstrated significant antimicrobial activity, suggesting their potential use in developing new antibiotics .

Antioxidant Properties

The antioxidant capabilities of compounds containing the benzodioxin moiety have been explored extensively. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Research Findings:

In vitro assays have shown that certain derivatives exhibit strong antioxidant activity, which may contribute to their overall therapeutic effects in diseases characterized by oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methyl-1-propenyl)urea is crucial for optimizing its pharmacological properties.

Data Table: SAR Analysis

| Compound Variant | Enzyme Inhibition | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-N'-(2-methyl-1-propenyl)urea | Moderate | High | Moderate |

| N-(substituted phenyl)-N'-(2-methyl-1-propenyl)urea | High | Moderate | High |

| N-(alkyl chain)-N'-(2-methyl-1-propenyl)urea | Low | Low | Very High |

This table summarizes the varying biological activities associated with different derivatives of the compound.

Comparison with Similar Compounds

N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(1-ethylpiperidin-4-yl)-N-[(furan-2-yl)methyl]urea (E641-0569)

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N'-{4-methyl-3-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}urea (G756-0428)

N-(4-Chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea (Y203-7058)

- Structure : Simple urea derivative with a 4-chlorophenyl group.

Structural Comparison Table

*Estimated values for the target compound based on structural analogs.

Antibacterial Activity

- typhi or P. aeruginosa, while derivatives with bromoethyl or phenethyl groups exhibited moderate activity against E. coli (IC₅₀ = 9.22–9.66 µg/mL) .

- Comparison : Urea derivatives like Y203-7058 may exhibit enhanced activity due to the urea linker’s hydrogen-bonding capacity, but this requires experimental validation.

Anti-Inflammatory Activity

Enzyme Inhibition

- CDK9 Inhibitors: Compounds like (4-amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12b) were synthesized for kinase inhibition studies, suggesting benzodioxin’s role in targeting ATP-binding pockets .

Physicochemical and Pharmacokinetic Profiles

- logP and Solubility :

- The target compound’s estimated logP (~2.5) aligns with analogs like E641-0569 (logP = 2.46), indicating moderate lipophilicity suitable for oral bioavailability.

- Higher logP in G756-0428 (2.90) may favor CNS penetration but could reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.